molecular formula C16H19N3O3S B228343 N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No. B228343
M. Wt: 333.4 g/mol
InChI Key: ZSHGXKATSCSWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide, commonly known as AMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AMT is a spiro-thiadiazole derivative that has been synthesized using various methods. The compound has been shown to possess a unique mechanism of action, which makes it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of AMT is not fully understood, but it is believed to involve the modulation of various cellular pathways. The compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and cyclooxygenase-2, which are involved in the regulation of neurotransmitters and inflammation, respectively. In addition, AMT has been shown to activate certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
AMT has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, AMT has been shown to possess anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy. Furthermore, AMT has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

AMT has several advantages as a research tool. The compound is relatively easy to synthesize and is stable under a wide range of conditions. In addition, AMT has been shown to possess a unique mechanism of action, which makes it a promising candidate for further research. However, there are also limitations to the use of AMT in lab experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on AMT. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to fully understand the mechanism of action of AMT and its potential applications in the treatment of various diseases. Furthermore, studies are needed to assess the toxicity and safety of AMT in vivo, which will be important for the development of potential therapeutic agents based on the compound.

Synthesis Methods

AMT has been synthesized using various methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. The resulting compound is then reacted with 2-aminobenzothiazole to form the intermediate product, which is then further reacted with acetic anhydride to produce AMT. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the spiro-thiadiazole ring system.

Scientific Research Applications

AMT has been the subject of several scientific studies due to its potential applications in the field of medicine. The compound has been shown to possess antimicrobial, anticonvulsant, and anti-inflammatory properties. In addition, AMT has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(4-acetyl-7//'-methoxyspiro[1,3,4-thiadiazole-5,4//'-2,3-dihydro-1H-naphthalene]-2-yl)acetamide

InChI

InChI=1S/C16H19N3O3S/c1-10(20)17-15-18-19(11(2)21)16(23-15)8-4-5-12-9-13(22-3)6-7-14(12)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18,20)

InChI Key

ZSHGXKATSCSWPQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C2(S1)CCCC3=C2C=CC(=C3)OC)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C2(S1)CCCC3=C2C=CC(=C3)OC)C(=O)C

solubility

46.3 [ug/mL]

Origin of Product

United States

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